Plerixafor Octahydrochloride

Catalog No.
S548944
CAS No.
155148-31-5
M.F
C28H55ClN8
M. Wt
539.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plerixafor Octahydrochloride

CAS Number

155148-31-5

Product Name

Plerixafor Octahydrochloride

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;hydrochloride

Molecular Formula

C28H55ClN8

Molecular Weight

539.2 g/mol

InChI

InChI=1S/C28H54N8.ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;/h5-8,29-34H,1-4,9-26H2;1H

InChI Key

VZVSLNRDUPMOSZ-UHFFFAOYSA-N

Solubility

Slightly soluble

Synonyms

1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate, 1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate, AMD 3100, AMD 3329, AMD-3100, AMD-3329, AMD3100, bicyclam, JM 3100, JM3100, mezobil, mozobil, plerixafor, plerixafor hydrochloride, plerixafor octahydrochloride, RPA bicyclam

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl

Plerixafor Octahydrochloride, also known as Mozobil, is a small molecule that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) []. This specific receptor plays a crucial role in various cellular processes, including migration, adhesion, and survival []. Its unique properties have sparked extensive research exploring its potential applications in various scientific fields. Here's a breakdown of some key areas:

Hematopoietic stem cell mobilization:

  • Primary application: Plerixafor is currently the most clinically used CXCR4 antagonist, approved by the FDA for mobilizing hematopoietic stem cells (HSCs) in patients undergoing autologous stem cell transplantation (ASCT) [].
  • Mechanism: It works by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 alpha (SDF-1α), which normally helps tether HSCs within the bone marrow niche []. This disruption encourages HSCs to migrate into the bloodstream, facilitating their collection for transplantation.
  • Research focus: Ongoing research aims to optimize mobilization protocols, improve patient outcomes, and explore its potential in alternative stem cell transplantation settings.

Cancer research:

  • Anti-tumor potential: CXCR4 expression is elevated in various cancers, contributing to tumor growth, invasion, and metastasis. Plerixafor is being investigated for its ability to directly suppress tumor cell proliferation and migration by blocking CXCR4 signaling.
  • Combination therapies: Clinical trials are evaluating the efficacy of combining plerixafor with chemotherapeutics or other targeted therapies to enhance treatment response and overcome drug resistance.
  • Imaging applications: Plerixafor-based radiotracers are being developed to visualize CXCR4 expression in tumors, enabling early diagnosis and monitoring of treatment response.

HIV/AIDS research:

  • Viral entry inhibition: CXCR4 is a co-receptor utilized by HIV for entry into host cells. Plerixafor demonstrates potential in blocking HIV infection in vitro and in animal models, suggesting its possible role in preventing HIV transmission and progression.
  • Therapeutic strategies: Research explores the use of plerixafor in combination with antiretroviral therapy to combat drug-resistant HIV strains and improve viral suppression.

Other potential applications:

  • Neurodegenerative diseases: Plerixafor is being investigated for its neuroprotective properties in models of Parkinson's disease and multiple sclerosis, potentially aiding in neuronal repair and regeneration.
  • Cardiovascular diseases: Studies suggest plerixafor may promote angiogenesis (new blood vessel formation) and improve cardiac function after heart injury.
  • Inflammatory diseases: Its anti-inflammatory properties are being explored in models of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.

Plerixafor octahydrochloride is a synthetic CXCR4 antagonist []. CXCR4 is a chemokine receptor involved in the migration and homing of hematopoietic stem cells (HSCs) in the bone marrow. Plerixafor disrupts the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 alpha (SDF-1α) []. This disrupts the retention of HSCs in the bone marrow, mobilizing them into the peripheral blood for collection in stem cell transplantation procedures []. Plerixafor plays a vital role in improving the efficiency of HSC mobilization, particularly in patients with non-Hodgkin's lymphoma and multiple myeloma who exhibit poor mobilization with conventional methods [].


Molecular Structure Analysis

Plerixafor octahydrochloride possesses a complex cyclic structure containing several aromatic rings and functional groups. Key features include a central bicyclic core with a piperazine ring and a chlorophenyl moiety. The presence of multiple hydrogen bond donors and acceptors likely contributes to its interaction with the CXCR4 receptor []. The specific 3D structure and its interaction with the receptor binding pocket are crucial for its antagonistic activity, but detailed structural analysis requires further investigation.


Chemical Reactions Analysis

The decomposition of plerixafor octahydrochloride likely follows a general pattern for organic molecules. Under high temperatures or exposure to strong acids or bases, the molecule can break down into smaller fragments like carbon dioxide, water, chloride ions, and organic byproducts. The specific decomposition pathway requires further investigation.


Physical And Chemical Properties Analysis

  • Melting Point: Not publicly available [].
  • Boiling Point: Not publicly available [].
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO) [].
  • Stability: Sensitive to light and moisture [].

Plerixafor acts as a CXCR4 antagonist. It binds competitively to the CXCR4 receptor on the surface of HSCs, preventing the binding of SDF-1α []. This disrupts the SDF-1α signaling pathway, which normally retains HSCs within the bone marrow niche. By blocking this signal, plerixafor disrupts the retention mechanism, leading to the mobilization of HSCs into the peripheral blood [, ]. This allows for the collection of HSCs for autologous stem cell transplantation, a procedure where a patient's own stem cells are used to restore their hematopoietic system after high-dose chemotherapy or radiation therapy [].

Plerixafor octahydrochloride is generally well-tolerated, but common side effects include nausea, vomiting, fatigue, and headaches []. More serious side effects like neutropenia (low white blood cell count) and thrombocytopenia (low platelet count) can also occur [].

Physical Description

Solid

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

538.4238215 g/mol

Monoisotopic Mass

538.4238215 g/mol

Heavy Atom Count

37

Appearance

Assay:≥98%A crystalline solid

Melting Point

131.5 °C

UNII

OD49913540
S915P5499N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Plerixafor is indicated in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells (HSCs) to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin’s lymphoma or multiple myeloma.
Mozobil is indicated in combination with granulocyte-colony-stimulating factor to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with lymphoma and multiple myeloma whose cells mobilise poorly. ,
Adult patientsPlerixafor Accord is indicated in combination with granulocyte-colony stimulating factor (G-CSF) to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in adult patients with lymphoma or multiple myeloma whose cells mobilise poorly (see section 4. 2). Paediatric patients (1 to less than 18 years)Plerixafor Accord is indicated in combination with G-CSF to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in children with lymphoma or solid malignant tumours, either: - pre-emptively, when circulating stem cell count on the predicted day of collection after adequate mobilization with G-CSF (with or without chemotherapy) is expected to be insufficient with regards to desired hematopoietic stem cells yield, or- who previously failed to collect sufficient haematopoietic stem cells (see section 4. 2).
Myelosuppression caused by chemotherapy to treat malignant disorders, which requires an autologous haematopoietic stem cell transplant

Livertox Summary

Plerixafor is a small molecular antagonist of the cell-surface CXCR4 receptor that plays an important role in mobilization of hematopoietic stem and progenitor cells to the stroma of the bone marrow; blocking the receptor helps to mobilize stem cells from the marrow to peripheral blood allowing for collection of these cells by apheresis for hematopoietic cell transplantation. Plerixafor is generally well tolerated and has not been linked to serum enzyme elevations or to clinically apparent liver injury.

Drug Classes

Transplant Agents

NCI Cancer Drugs

Drug: Plerixafor
US Brand Name(s): Mozobil
FDA Approval: Yes
Plerixafor is approved to be used with granulocyte colony-stimulating factor (G-CSF) for: Multiple myeloma.
Non-Hodgkin lymphoma (NHL).
Plerixafor helps move stem cells from the bone marrow to the bloodstream so that they can be collected, stored, and then given back to the patient in autologous stem cell transplantation. Plerixafor is also being studied in the treatment of other types of cancer.

Pharmacology

Plerixafor is a bicyclam derivative that antagonizes CXCR4 by binding to three acidic residues in the ligand-binding pocket: Asp171, Asp262, and Glu288. Blood levels of CD34+ cells peaked at 9 hours after administration of 0.24 mg/kg plerixafor in healthy subjects. In patients that have non-Hodgkin’s lymphoma or multiple myeloma, blood levels of CD34+ peaked at 6 hours. In combination with a G-CSF, circulating CD34+ cells in the peripheral blood peaked at 9-14 hours.
Plerixafor is a bicyclam with hematopoietic stem cell-mobilizing activity. Plerixafor blocks the binding of stromal cell-derived factor (SDF-1alpha) to the cellular receptor CXCR4, resulting in hematopoietic stem cell (HSC) release from bone marrow and HSC movement into the peripheral circulation.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

L03AX16
L - Antineoplastic and immunomodulating agents
L03 - Immunostimulants
L03A - Immunostimulants
L03AX - Other immunostimulants
L03AX16 - Plerixafo

Mechanism of Action

Plerixafor inhibits the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells and reversibly blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). SDF-1α and CXCR4 play a role in the trafficking and homing of human hematopoietic stem cells (HSCs) to the marrow compartment. In the marrow, stem cell CXCR4 can help anchor HSCs to the marrow matrix, either directly via SDF-1α or through the induction of other adhesion molecules. By blocking the interaction between SDF-1α and CXCR4 with plerixafor, the mobilization of progenitor cells is triggered. Adding granulocyte-colony stimulating factor (G-CSF) to enhance CD34+ cell mobilization increases the yield of stem cells, an important determinant of graft adequacy.

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokine receptors
Chemokine receptors
CXCR4 (CD184) [HSA:7852] [KO:K04189]

Pictograms

Irritant

Irritant

Other CAS

110078-46-1

Absorption Distribution and Excretion

Plerixafor follows a two-compartment pharmacokinetic profile with first-order absorption and exhibits linear kinetics between 0.04 mg/kg and 0.24 mg/kg. The pharmacokinetic profile of plerixafor in healthy subjects was similar to the one observed in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma (MM) who received plerixafor in combination with granulocyte-colony stimulating factor (G-CSF). In addition, the clearance of plerixafor has a significant relationship with creatinine clearance (CLCR). The population pharmacokinetic analysis showed that, with increasing body weight, a mg/kg-based dosage leads to a higher plerixafor exposure (AUC0-24h). However, NHL patients (<70 kg) given a fixed dose of 20 mg of plerixafor had an AUC0-10h 1.43-fold higher than the one detected in patients given 0.24 mg/kg of plerixafor. Therefore, a body weight of 83 kg was selected as an appropriate cut-off point to transition patients from fixed to weight-based dosing. Peak concentrations are reached in approximately 30-60 minutes (tmax) following subcutaneous injection. In patients given 0.24 mg/kg of plerixafor subcutaneously after receiving 4-days of G-CSF pre-treatment, the Cmax and AUC0-24 were 887 ng/ml and 4337 ng·hr/ml, respectively.
Plerixafor is mainly eliminated through urine. In healthy volunteers with normal renal function given 0.24 mg/kg of plerixafor, approximately 70% of the parent drug is excreted in urine in the first 24 hours. An _in vitro_ study with MDCKII and MDCKII-MDR1 cell models found that plerixafor is not a substrate or inhibitor of P-glycoprotein.
Plerixafor has an apparent volume of distribution of 0.3 L/kg.
Plerixafor has a total plasma clearance of 4.38 L/h, and a renal clearance of 3.15 L/h.

Metabolism Metabolites

Plerixafor is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes, including 1A2, 2C9, 2C19, 2D6 and 3A4. In addition, it does not induce cytochrome P450 1A2, 2B6, or 3A4 enzymes. Plerixafor is metabolically stable, and _in vivo_ studies in rats and dogs showed that the non-parent radiolabelled components in plasma and urine were Cu2+ complexes with plerixafor. This is consistent with the presence of two cyclam rings in plerixafor, which may act as potential chelating sites.

Wikipedia

Plerixafor
Lacidipine

Biological Half Life

Plerixafor has a distribution half-life of 0.3 hours and a terminal population half-life of 5.3 hours in patients with normal renal function. In studies with healthy subjects and patients, the terminal half-life in plasma ranges between 3 and 5 hours. In patients with non-Hodgkin lymphoma, the terminal half-life of plerixafor is 4.4 hours, and in patients with multiple myeloma, the terminal half-life is 5.6 hours.

Use Classification

Human drugs -> Immunostimulants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

Explore Compound Types